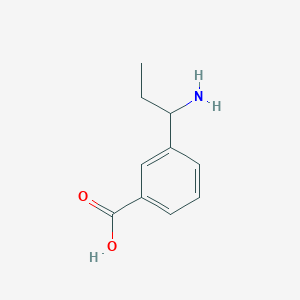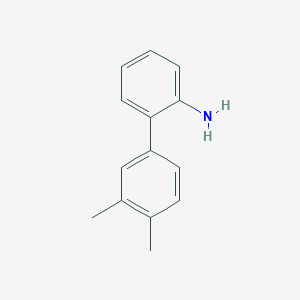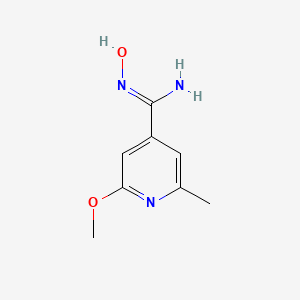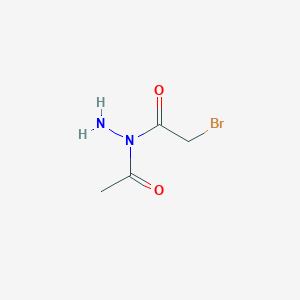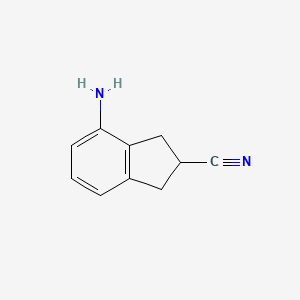
4-Amino-2,3-dihydro-1H-indene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,3-dihydro-1H-indene-2-carbonitrile is a chemical compound with significant potential in various fields of scientific research. This compound belongs to the class of indene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3-dihydro-1H-indene-2-carbonitrile can be achieved through several methods. One common approach involves the amination of 4-cyanoindanone using transaminase enzymes. This method offers high enantioselectivity and better yield compared to traditional chemical processes . The reaction typically involves the use of methanesulfonic acid under reflux conditions in methanol, resulting in the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transaminase enzymes in the synthesis process is particularly advantageous due to its efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2,3-dihydro-1H-indene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the indene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, transaminase enzymes, and various oxidizing and reducing agents. Reaction conditions typically involve reflux in methanol or other suitable solvents .
Major Products Formed
The major products formed from these reactions include oxo derivatives, primary amines, and substituted indene derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Amino-2,3-dihydro-1H-indene-2-carbonitrile has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Amino-2,3-dihydro-1H-indene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its derivatives act as sphingosine-1-phosphate receptor modulators, influencing cellular survival, growth, and proliferation in glial cells . The compound’s ability to form hydrogen bonds with specific residues in target proteins also plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
4-Amino-2,3-dihydro-1H-indene-2-carbonitrile can be compared with other similar compounds, such as:
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is a selective discoidin domain receptor 1 (DDR1) inhibitor with potential antipancreatic cancer efficacy.
Indole derivatives: These compounds possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific structure and the ability to act as a versatile intermediate in the synthesis of various biologically active compounds .
Eigenschaften
Molekularformel |
C10H10N2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
4-amino-2,3-dihydro-1H-indene-2-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-7-4-8-2-1-3-10(12)9(8)5-7/h1-3,7H,4-5,12H2 |
InChI-Schlüssel |
VXLXUOXTPAUPKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=C1C=CC=C2N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


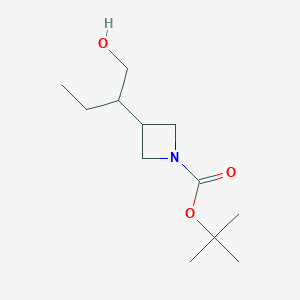
![1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13026613.png)


![8-Azabicyclo[3.2.1]octan-6-onehydrochloride](/img/structure/B13026654.png)
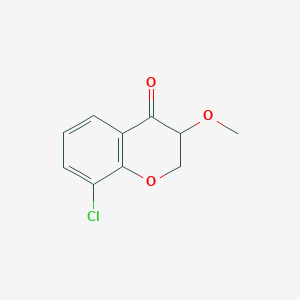

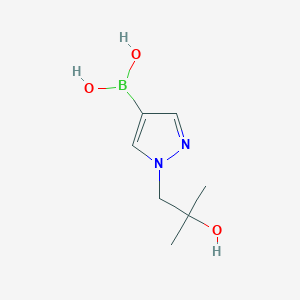
![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)
